![molecular formula C12H20N2O5 B3034895 1-Boc-D-prolyl-glycine CAS No. 250290-80-3](/img/structure/B3034895.png)
1-Boc-D-prolyl-glycine
Overview
Description
1-Boc-D-prolyl-glycine is a derivative of the amino acid proline, which is modified by the addition of a tert-butyloxycarbonyl (Boc) protecting group. This modification is commonly used in peptide synthesis to protect the amine group during the coupling reactions. While the specific compound "this compound" is not directly mentioned in the provided papers, the concept of Boc-protected amino acids is well-established in the field of synthetic chemistry.
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the acylation of the amino group followed by the protection of the carboxylic acid group. For example, in the synthesis of N-tert-Butyloxycarbonyl-9-amino-4,5-diazafluorene-9-carboxylic acid methyl ester (Boc-Daf-OMe), acylation of the anion of N-benzyl-4,5-diazafluorene-9-methylenamine is followed by N-protection . Similarly, the synthesis of N-t-Boc 6-amino-1,11-(20-crown-6)-6,7-dihydro-5H-dibenzo[a,c] cycloheptene-6-carboxylic acid methyl ester involves phase transfer bis-alkylation, demethylation, esterification, N-protection, and crown formation . These methods could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which introduces steric hindrance and protects the amino group. The structure of the Boc-Daf-OMe, for instance, includes a rigid bipyridine ligand in a controlled spatial situation relative to the amino acid's Cα atom . This structural rigidity is a key feature in the design of supramolecular devices. The crown-carrier-axially dissymmetric-α,α-disubstituted glycine also exhibits a complex structure with axial dissymmetry, which could influence the conformational properties of the resulting peptides .
Chemical Reactions Analysis
Boc-protected amino acids can undergo various chemical reactions, particularly in the context of peptide synthesis. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in peptide bond formation. The hydrazide Boc-Daf-NHNH2, for example, is a precursor for acylazide coupling, a method used in peptide synthesis . The versatility of Boc-protected amino acids like N(Boc)-L-(2-Bromoallyl)-glycine allows for their elaboration into other interesting unnatural amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the protecting group and the side chain of the amino acid. The Boc group increases the overall molecular weight and volume, affecting solubility and reactivity. The presence of additional functional groups, such as the crown ether in Boc-[20-C-6]-Bip-OMe, can introduce specific binding properties and alter the compound's physical properties, such as melting point and solubility in various solvents . These properties are crucial for the successful application of these compounds in synthetic chemistry and the development of supramolecular structures.
Scientific Research Applications
Synthesis and Structural Analysis
- The tripeptide boc-L-prolyl-L-propargylglycyl-glycine methylester, incorporating propargylglycine, was synthesized for studying its effects on prolyl 4-hydroxylase activity and collagen biosynthesis, with its structure confirmed by mass spectrometry, NMR spectroscopy, and X-ray diffraction analysis (Willisch et al., 1991).
Peptide Modification and Ligations
- Erythro-N-Boc-β-mercapto-l-phenylalanine was synthesized to enable native chemical ligation at phenylalanine, a process useful in peptide synthesis. The method was applied successfully to the synthesis of LYRAMFRANK, highlighting its potential in constructing complex peptides (Crich & Banerjee, 2007).
Unnatural Amino Acid Synthesis
- N(Boc)-L-(2-Bromoallyl)-glycine, an unnatural amino acid, was synthesized from diethylacetamidomalonate and 2,3-dibromopropene. This compound paves the way for creating a variety of other interesting unnatural amino acids (Leanna & Morton, 1993).
Enzymatic and Biological Studies
- A study on collagen and prolyl peptide oxidative fragmentation using Cu(II)/H2O2 revealed the conversion of proline residue to 2-pyrrolidone, demonstrating an important mechanism in protein degradation (Kato, Uchida, & Kawakishi, 1992).
Peptide Enolate Chemistry
- The Boc-protected tripeptides Boc-Val-Gly-Leu-OH and others were prepared for studying peptide enolate chemistry, providing insights into the synthesis and modification of peptides (Bossler & Seebach, 1994).
Bioconjugation and Gold Complexes
- Gold(I) bioconjugates bearing 4-mercaptoproline species were synthesized. The study of these complexes' cytotoxic activity against various tumor cell lines demonstrated the potential of gold(I) compounds in cancer treatment (Gutiérrez et al., 2016).
Other Applications
- Studies on the synthesis, crystal structure, and molecular conformation of various peptides incorporating Boc-protected amino acids contributed to our understanding of peptide structure and dynamics (Patel et al., 1990).
Mechanism of Action
Target of Action
It is known that proline derivatives can interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
Proline derivatives can influence the structure and function of proteins, potentially altering their activity . The Boc group (tert-butoxycarbonyl) in 1-Boc-D-prolyl-glycine is a common protecting group in organic synthesis, particularly in the synthesis of peptides . It prevents unwanted reactions from occurring at the protected site.
Biochemical Pathways
Proline derivatives are known to play a role in collagen metabolism and can influence the process of apoptosis and autophagy .
Result of Action
Proline derivatives can influence the structure and function of proteins, potentially altering their activity .
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c .
Safety and Hazards
The safety information for 1-Boc-D-prolyl-glycine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H312-H332, and there are several precautionary statements including P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .
Relevant Papers Several papers were found during the search. One paper discusses a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . Another paper discusses the dual protection of amino functions involving Boc . These papers could provide further insights into the properties and applications of this compound.
properties
IUPAC Name |
2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJXCLBLFPFXEN-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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